molecular formula C9H12ClNO B2433774 7-Methoxyindoline hydrochloride CAS No. 4770-43-8

7-Methoxyindoline hydrochloride

Cat. No.: B2433774
CAS No.: 4770-43-8
M. Wt: 185.65
InChI Key: NJPHRLXSISYODV-UHFFFAOYSA-N
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Description

7-Methoxyindoline hydrochloride is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. As an indoline derivative, it provides a saturated bicyclic scaffold that is a privileged structure in drug discovery, featuring in numerous bioactive molecules and natural products . The core indoline structure is a key component in the development of compounds with diverse biological activities. Recent research highlights the potential of indoline-based compounds as multitarget therapeutic agents. For instance, certain indoline derivatives have been identified as potent dual inhibitors of the enzymes 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), presenting a promising strategy for the development of new anti-inflammatory drugs . The mechanism of action for such inhibitors involves blocking the production of pro-inflammatory leukotrienes via 5-LOX while simultaneously increasing the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) by inhibiting sEH . This dual action effectively modulates the inflammatory cascade and has shown remarkable efficacy in preclinical models of peritonitis and asthma . The specific methoxy substitution at the 7-position of the indoline ring system is designed to influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this scaffold in the synthesis of more complex molecules for high-throughput screening and lead optimization programs. The hydrochloride salt form typically enhances the compound's stability and solubility in various biological assay buffers. Disclaimer: The specific data for this compound was not available in the search results. This description is based on the general properties and research applications of closely related indoline compounds, particularly 7-Methylindoline hydrochloride and other indoline derivatives discussed in the scientific literature . Attention: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-11-8-4-2-3-7-5-6-10-9(7)8;/h2-4,10H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPHRLXSISYODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Methoxyindoline Hydrochloride and Its Analogues

Strategic Approaches to the Synthesis of Methoxy-Activated Indoles

The preparation of methoxy-activated indoles, the precursors to indolines, is often achieved through several well-established named reactions. rsc.org These methods, while foundational, have undergone significant modifications to improve yields, regioselectivity, and substrate scope, particularly for challenging substrates like those bearing electron-donating methoxy (B1213986) groups.

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.org The reaction proceeds through a phenylhydrazone intermediate, which rearranges and cyclizes to form the indole ring. rsc.org

However, the application of the classical Fischer indole synthesis to the preparation of 7-methoxyindole (B1360046) is not always straightforward. The synthesis of ethyl 7-methoxyindole-2-carboxylate from ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can yield abnormal products, such as ethyl 6-chloroindole-2-carboxylate, particularly when using catalysts like HCl in ethanol. researchgate.net This complication arises from cyclization occurring on the side of the benzene (B151609) ring bearing the methoxy substituent. researchgate.net

To circumvent these challenges and expand the utility of the Fischer synthesis, modern modifications have been developed. A significant advancement is the Buchwald-Hartwig modification, which utilizes a palladium-catalyzed cross-coupling reaction between an aryl bromide and a hydrazone. rsc.orgnih.gov This approach supports the intermediacy of hydrazones in the classical pathway and broadens the scope of the reaction. rsc.org

Fischer Indole Synthesis Overview
Reaction Phenylhydrazine + Aldehyde/Ketone → Indole
Catalysts Brønsted acids (HCl, H₂SO₄), Lewis acids (BF₃, ZnCl₂) rsc.org
Challenge with 7-Methoxyindole Formation of abnormal chlorinated byproducts with certain acid catalysts. researchgate.net
Modification Buchwald-Hartwig: Pd-catalyzed cross-coupling of aryl bromides and hydrazones. rsc.orgnih.gov

The Bischler–Möhlau indole synthesis provides another route to indoles, typically forming 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline. mdpi.com Despite its long history, the classical Bischler synthesis has been hampered by harsh reaction conditions and often unpredictable yields and regioselectivity. mdpi.com

Modern iterations of the Bischler synthesis have introduced milder conditions, such as the use of lithium bromide as a catalyst or the application of microwave irradiation, to improve its efficiency and predictability. mdpi.com The synthesis of methoxy-activated indoles can be achieved through modified Bischler approaches. For instance, a modified synthesis involving a carbenoid N-H insertion followed by an ion-exchange mediated cyclization has been used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. rsc.org This demonstrates the adaptability of the Bischler methodology for constructing highly substituted methoxyindoles. rsc.orgnih.gov

Bischler Indole Synthesis Overview
Reaction α-Bromo-acetophenone + Aniline → 2-Aryl-indole
Classical Issues Harsh conditions, low yields, poor regioselectivity. mdpi.com
Modern Modifications Use of LiBr catalyst, microwave irradiation. mdpi.com
Application Synthesis of substituted methoxyindoles, including 5,7-dimethoxyindole derivatives. rsc.org

The Hemetsberger indole synthesis, also known as the Hemetsberger–Knittel synthesis, is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. nih.govfishersci.com This method is particularly relevant for the synthesis of methoxy-activated indoles and is considered one of the most important strategies for their preparation. rsc.orgnih.gov

The reaction is believed to proceed through a nitrene intermediate, formed from the thermal decomposition of the vinyl azide. nih.govnih.gov This is followed by an intramolecular cyclization to construct the indole scaffold. While the synthesis of the starting azido-propenoic ester can be challenging due to stability issues, the Hemetsberger reaction itself typically provides good yields, often exceeding 70%. nih.gov The resulting indole-2-carboxylic esters are versatile precursors for further functionalization. nih.gov

Hemetsberger Indole Synthesis Overview
Reaction 3-Aryl-2-azido-propenoic ester → Indole-2-carboxylic ester
Conditions Thermal decomposition nih.govfishersci.com
Proposed Intermediate Nitrene nih.gov
Significance A key method for preparing methoxy-activated indoles. rsc.org

Contemporary Methods for Constructing 7-Methoxyindoline and its Derivatives

Beyond the classical indole syntheses, contemporary methods focus on both the de novo construction of the indoline (B122111) ring and the direct functionalization of pre-existing methoxyindole systems.

A significant strategy for the synthesis of indoles, including 7-methoxyindole, is the reductive cyclization of ortho,β-dinitrostyrenes, a method pioneered by Nenitzescu. researchgate.net This reaction involves the base-catalyzed condensation of an ortho-nitrobenzaldehyde with a nitroalkane to form a dinitrostyrene, which is then subjected to reductive cyclization to yield the indole. researchgate.net

This methodology has been successfully applied to the commercial-scale preparation of various methoxyindoles. Specifically, 7-methoxyindole has been synthesized using this approach and subsequently utilized as a starting material in the synthesis of other complex molecules. researchgate.net The reduction can be carried out using various reagents, including iron in acetic acid or through catalytic hydrogenation. researchgate.net This method provides a direct route to the indole core, which can then be reduced to the corresponding indoline.

The functionalization of the indole nitrogen (N-alkylation and N-acylation) is a crucial step in the synthesis of many biologically active compounds. For 7-methoxyindole, the presence of the methoxy group can influence the reactivity of the N-H bond.

Recent advancements have demonstrated the chemoselective N-alkylation of indoles. While direct N-alkylation of 7-methoxyindole is a standard transformation, modern catalytic systems, including those based on N-heterocyclic carbenes (NHCs), have been developed for the enantioselective N-alkylation of indole derivatives. mdpi.com These methods often involve the reaction of an indole with various electrophiles, such as carbonyl compounds, to introduce a substituent at the nitrogen atom with high stereocontrol. rsc.orgmdpi.com The alkylation of N-unsubstituted 7-azaoxindoles, structural analogs of indoles, has also been studied, highlighting the ongoing interest in functionalizing the nitrogen of indole-like systems. nih.gov

Acylation of the indole nitrogen is another important transformation. Catalyst-free N-acylation provides a direct route to N-acylindoles, which are valuable intermediates in organic synthesis.

Multi-Component Reactions for Spirocyclic Indoline Derivatives

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecular architectures, such as spirocyclic indoline derivatives, in a single, efficient step. These reactions combine three or more starting materials to form a product that incorporates most, if not all, of the atoms from the reactants. nih.gov This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate structural diversity. nih.govacs.org

One notable example is the three-component reaction involving isatin, a 1,3-dicarbonyl compound, and another active methylene (B1212753) compound, catalyzed by a Lewis acid. This reaction proceeds under mild conditions with high efficiency and good functional group tolerance to produce spirooxindole pyranochromenedione derivatives. acs.org Similarly, functionalized spiro[indoline-3,2′-pyrrolizines] and spiro[indoline-3,3′-pyrrolidines] can be synthesized with high diastereoselectivity through a three-component reaction of secondary α-amino acids, dialkyl acetylenedicarboxylates, and 3-methyleneoxindoles. rsc.org

Furthermore, the synthesis of diverse spirotetrahydrocarbazoles has been achieved via copper-catalyzed three- or four-component reactions of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles. nih.gov This method provides access to important polysubstituted spiro[carbazole-3,3'-indolines] and other related structures in satisfactory yields. nih.gov The mechanism often involves the in situ generation of an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition. rsc.org These MCRs offer a modular and efficient pathway to novel indole-fused heterocycles, including seven-membered rings, by assembling simple starting materials like indole, formaldehyde, and amino hydrochlorides under mild conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Indolic Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of biaryl systems, including those containing an indole core. These reactions facilitate the formation of carbon-carbon bonds between two different aryl groups, a key step in synthesizing complex molecules.

A significant advancement in this area is the direct C-H arylation of indoles, which avoids the need for pre-functionalized starting materials. For instance, palladium catalysis can achieve the direct C2-biarylation of indoles with a broad range of substrates, yielding products in moderate to high yields. researchgate.net This C-H activation strategy is a more atom-economical approach compared to traditional cross-coupling methods that require halogenated or organometallic indole precursors.

Furthermore, palladium-catalyzed intramolecular C-H cyclization has been developed for the enantioselective synthesis of indole-based atropisomers, which are axially chiral biaryl compounds. acs.org This method has been shown to produce biaryl indoles with high enantiomeric ratios. acs.org Sequential palladium catalysis has also been successfully employed in one-pot, multi-component syntheses to create biaryl-substituted isoxazoles, where the same palladium catalyst facilitates both Sonogashira and Suzuki couplings. mdpi.com The synthesis of biindolyls, which are dimers of indole units, can also be efficiently achieved through palladium-catalyzed reactions, such as tandem borylation/Suzuki–Miyaura cross-coupling. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Biaryl Indolic Systems

Reaction TypeCatalyst/ReagentsProduct TypeReference
Direct C2-ArylationPalladium catalystC2-biarylated indoles researchgate.net
Intramolecular C-H CyclizationPalladium acetate, chiral phosphine (B1218219) ligandsIndole-based atropisomers acs.org
Sequential Sonogashira/Suzuki CouplingPalladium catalystBiaryl-substituted isoxazoles mdpi.com
Tandem Borylation/Suzuki-MiyauraPalladacycleBiindolyls acs.org

Regioselective Synthesis and Functionalization of 7-Methoxyindoline Scaffold

Control of Substitution Patterns on the Indole Ring

Achieving regioselective functionalization of the indole ring is crucial for the synthesis of specific isomers of 7-methoxyindoline and its analogues. The inherent reactivity of the indole nucleus often leads to substitution at the C3 position, followed by C2 and then the benzene ring. However, various strategies have been developed to direct functionalization to other positions.

Directed metalation is a powerful technique for achieving regioselectivity. By introducing a directing group, typically at the N1 position, it is possible to direct a metalating agent (usually an organolithium reagent) to a specific ortho position. For instance, an N-pivaloyl group can direct rhodium-catalyzed C-H functionalization to the C7 position of indoles, allowing for the introduction of various substituents at this site with good to excellent yields. nih.gov Similarly, a carbamoyl (B1232498) directing group at the N7 position of 7-azaindole (B17877) can direct metalation to the C6 position. nih.govresearchgate.net

Another approach involves the "directed metalation-group dance," where a directing group migrates from one position to another, enabling sequential functionalization at different sites. nih.govresearchgate.net For example, a carbamoyl group can be shifted from N7 to N1 on the 7-azaindole scaffold, allowing for a second directed metalation event at the C2 position, ultimately leading to 2,6-disubstituted azaindoles. nih.govresearchgate.net The choice of catalyst and directing group is critical for controlling the regioselectivity of these transformations. nih.govresearchgate.net

Stereoselective Synthesis of Chiral Indoline Analogues

The synthesis of chiral indoline analogues with specific stereochemistry is a significant challenge in organic synthesis. Stereoselective methods aim to control the three-dimensional arrangement of atoms in a molecule, which is often crucial for its biological activity.

One approach to achieving stereoselectivity is through the use of chiral catalysts or auxiliaries. For instance, the enantioselective synthesis of indole-based atropisomers can be achieved using a palladium catalyst with a chiral phosphoramidite (B1245037) ligand. acs.org This dynamic kinetic resolution process can deliver products with high enantiomeric excess.

Another strategy involves substrate-controlled diastereoselective reactions. The inherent chirality of a starting material can influence the stereochemical outcome of subsequent reactions. For example, the stereoselective synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from unprotected chiral 1,4-diarylbutane-1,4-diols proceeds through a stereoselective cyclization where the stereochemistry of the substrate dictates the final product's configuration. elsevierpure.com

Furthermore, one-pot cascade reactions can be designed to create multiple stereocenters in a single operation with high stereocontrol. An example is the aza-Michael/Michael/Michael process for the synthesis of chiral hydrophenanthridines, which can yield products with specific diastereoselectivity. acs.org The development of stereospecific and stereoselective reactions is essential for accessing enantiomerically pure indoline analogues. carewellpharma.in

Process Optimization for Large-Scale Synthesis of 7-Methoxyindoline Hydrochloride

Yield Enhancement Strategies

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates a focus on process optimization to maximize yield and ensure economic viability. Several strategies can be employed to enhance the yield of the desired product.

Traditional methods like the Fischer and Bischler indole syntheses have proven to be inefficient for producing 2-alkyl-7-methoxyindoles, often resulting in yields below 10%. capes.gov.br While methods like the Madelung and Gassman syntheses offer some improvement, they often require harsh reaction conditions, such as high temperatures and the use of hazardous reagents, making them less suitable for large-scale applications. capes.gov.br

More modern approaches that have shown promise for improved yields include the reductive cyclization of 3-methoxy-2-nitrobenzylketones and the deprotective cyclization of 3-methoxy-2-N-(tert-butoxycarbonyl)aminobenzylketones. capes.gov.br However, these methods can be lengthy and may involve strong bases or hazardous reagents. capes.gov.br Therefore, the development of a facile and high-yielding multi-step synthesis, such as the one involving dinitrostyrene intermediates, represents a significant advancement for the large-scale production of 7-methoxyindole derivatives. capes.gov.brresearchgate.net

Table 2: Comparison of Synthetic Methods for 2-Alkyl-7-Methoxyindoles

Synthetic MethodReported YieldLimitations for Large-Scale SynthesisReference
Fischer Indole Synthesis<10%Low yield capes.gov.br
Bischler Indole Synthesis<10%Low yield capes.gov.br
Madelung Synthesis~40%High reaction temperature capes.gov.br
Gassman Synthesis~40%Use of chlorine gas and Raney nickel capes.gov.br
Reductive Cyclization of DinitrostyrenesGood overall yieldMulti-step process capes.gov.brresearchgate.net

Green Chemistry Principles in Methoxyindoline Synthesis

The integration of green chemistry principles into the synthesis of 7-methoxyindoline and its analogues is a important step towards sustainable pharmaceutical manufacturing. This approach seeks to address the shortcomings of traditional synthetic routes, which often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste streams. Key areas of focus include the use of safer reagents and solvents, the development of catalytic instead of stoichiometric processes, and the optimization of reaction conditions to improve atom economy and energy efficiency.

A notable example of a greener approach is the substitution of hazardous alkylating agents. Traditional syntheses have often employed toxic and corrosive methylating agents like methyl iodide or dimethyl sulfate (B86663) for the O-methylation step required to introduce the methoxy group. researchgate.net A significant advancement in this area is the use of dimethyl carbonate (DMC) as a green methylating agent. nih.govunive.itunive.it DMC is a non-toxic, biodegradable reagent that can be produced through clean processes. unive.it Its use in methylation reactions, often in the presence of a catalytic amount of a base, avoids the formation of large quantities of inorganic salt by-products, a common issue with traditional methods. nih.govrsc.org

Another critical aspect of greening the synthesis of 7-methoxyindoline is the reduction of the indole ring to the indoline core. Traditional methods might involve stoichiometric reducing agents that are difficult to handle and generate substantial waste. Catalytic hydrogenation, particularly using heterogeneous catalysts like platinum on carbon (Pt/C), presents a much greener alternative. nih.gov This method utilizes hydrogen gas, and the catalyst can often be recovered and reused, significantly improving the process's sustainability. The reaction can be carried out in more environmentally friendly solvents, including water, further enhancing its green credentials. nih.gov

Furthermore, the application of innovative technologies like flow chemistry is revolutionizing the synthesis of indoline derivatives. epa.govnih.govmdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and reduced waste generation. epa.gov The continuous nature of flow processes can also lead to significant improvements in space-time yield compared to traditional batch processes. epa.gov For instance, the catalytic hydrogenation of indole precursors to indolines has been successfully implemented in flow systems, demonstrating the potential for highly efficient and green manufacturing of these important compounds. mdpi.comresearchgate.net

The following table provides a comparative overview of traditional versus greener approaches for key transformations in the synthesis of methoxyindoline analogues, highlighting the advantages of applying green chemistry principles.

TransformationTraditional MethodGreen AlternativeKey Green Advantages
O-Methylation Methyl iodide (MeI), Dimethyl sulfate (DMS)Dimethyl carbonate (DMC)Non-toxic reagent, biodegradable, avoids inorganic salt by-products. nih.govunive.itrsc.org
Indole Reduction Stoichiometric hydridesCatalytic hydrogenation (e.g., Pt/C, H₂)High atom economy, catalyst is recyclable, can use green solvents like water. nih.gov
Process Technology Batch processingFlow chemistryEnhanced safety, improved heat and mass transfer, higher yields, reduced waste. epa.govnih.govmdpi.com

By embracing these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and more economically viable, aligning with the broader goals of modern pharmaceutical development.

Pharmacological and Biological Investigations of 7 Methoxyindoline Hydrochloride Derivatives

Exploration of Diverse Biological Activities of Indole-Based Compounds

Indole (B1671886) derivatives are known to exhibit a wide range of biological properties, making them a focal point of research in the quest for new and effective therapeutic agents. mdpi.comresearchgate.net These compounds have shown potential in various areas, including the treatment of cancer and infectious diseases. nih.govnih.gov The inherent chemical properties and bioavailability of the indole scaffold contribute to its significant pharmacological behaviors. nih.gov

The indole nucleus is a prominent feature in many compounds with potent anticancer and antiproliferative effects. mdpi.combenthamscience.com Researchers have synthesized and evaluated numerous indole derivatives, demonstrating their ability to inhibit the growth of various cancer cell lines. mdpi.comnih.gov Several indole-based drugs, such as panobinostat, alectinib, and sunitinib, have been approved for clinical use in cancer treatment. nih.gov The anticancer mechanisms of indole derivatives are diverse and target multiple aspects of cancer cell biology. mdpi.combenthamscience.com

A significant number of indole derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. nih.govtandfonline.com Microtubules are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis. scilit.com Indole-based compounds can target the colchicine (B1669291) binding site on tubulin, preventing its polymerization into microtubules. nih.govrsc.org

For instance, a chalcone-indole derivative, compound 12 , was found to effectively inhibit tubulin polymerization and suppress cancer cell proliferation with IC50 values ranging from 0.22 to 1.80 μmol/L. nih.gov Similarly, a quinoline-indole derivative, compound 13 , demonstrated potent inhibition of tubulin polymerization with an IC50 of 2.09 μmol/L and inhibited cancer cell lines with IC50 values in the nanomolar range (2 to 11 nmol/L). nih.gov Furthermore, novel indole-based 1,2,4-triazole (B32235) derivatives have been synthesized, with compound 9p showing excellent antiproliferative activity against HeLa cells and inhibiting tubulin polymerization with an IC50 value of 8.3 μM. rsc.orgrsc.org

Table 1: Indole Derivatives as Tubulin Polymerization Inhibitors

Compound Type Target Cancer Cells IC50 (Tubulin Polymerization) Reference
Compound 12 Chalcone-indole derivative Various 0.22-1.80 μmol/L (cell proliferation) nih.gov
Compound 13 Quinoline-indole derivative Various 2.09 μmol/L nih.gov
Compound 9p Indole-based 1,2,4-triazole HeLa 8.3 μM rsc.orgrsc.org

Indole derivatives are well-documented inducers of apoptosis and cell cycle arrest in cancer cells. mdpi.comnih.gov These compounds can trigger programmed cell death through various mechanisms, including the modulation of pro- and anti-apoptotic proteins. mdpi.com

For example, the synthetic benz[f]indole-4,9-dione analog, SME-6 , demonstrated potent growth inhibition of human lung cancer cells (A549) by inducing G2/M cell cycle arrest and apoptosis. nih.govdoi.orgcapes.gov.br Another study on brominated indole derivatives from the marine mollusc Dicathais orbita found that semi-purified 6-bromoisatin inhibited cell viability in HT29 and Caco-2 colon cancer cells, induced apoptosis in 77.6% of HT29 cells, and caused a 25.7% arrest in the G2/M phase of the cell cycle. nih.gov Furthermore, indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have been shown to induce apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic proteins Bcl-2 and Bcl-XL in breast cancer cells. mdpi.com A novel DIM derivative, L1 , was also found to induce apoptosis in erythroleukemia HEL cells. frontiersin.org

Table 2: Apoptosis and Cell Cycle Arrest by Indole Derivatives

Compound Cancer Cell Line Effect Reference
SME-6 A549 (Human Lung Cancer) G2/M cell cycle arrest and apoptosis nih.govdoi.orgcapes.gov.br
6-bromoisatin HT29 and Caco-2 (Colon Cancer) Apoptosis and G2/M cell cycle arrest nih.gov
Indole-3-carbinol (I3C) Breast Cancer Apoptosis induction mdpi.com
3,3'-diindolylmethane (DIM) Breast Cancer Apoptosis induction mdpi.com
L1 HEL (Erythroleukemia) Apoptosis induction frontiersin.org

Indole alkaloids have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov The MAPK pathway, which includes ERK, JNK, and p38 kinases, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. nih.gov

For instance, 3,3'-Diindolylmethane (DIM) has been reported to induce apoptosis in cervical and prostate cancer cells by activating the p38-MAPK pathway. nih.gov It also inhibits the growth of hepatic stellate cells by blocking the NADPH oxidase/ROS/p38-MAPK pathway. nih.gov Another indole compound, Chaetoglobosin G, a secondary metabolite from the Chaetomium globosum fungus, exhibits antiproliferative activity against lung cancer cells by inhibiting p-EGFR, p-MEK, and p-ERK proteins. mdpi.com Furthermore, a new derivative of calothrixin B, L20 , induces apoptosis and G2/M cell cycle arrest in HEL cells through the inhibition of the p38 MAPK pathway. nih.gov

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) that efflux anticancer drugs from cells. nih.govaacrjournals.org Some indole derivatives have shown the ability to reverse MDR by inhibiting these efflux pumps. nih.govaacrjournals.org

Two fused indole derivatives were found to overcome MDR in P388/Adr cells by potentiating the cytotoxicity of drugs like Adriamycin and vinblastine (B1199706). nih.govaacrjournals.org These compounds significantly increased the accumulation of vinblastine in resistant cells by inhibiting its efflux. nih.govaacrjournals.org They also inhibited the photoaffinity labeling of P-glycoprotein. nih.govaacrjournals.org More recent studies have identified phenolic indeno[1,2-b]indoles as potent and selective inhibitors of the ABCG2 transporter, another key player in MDR. nih.gov These compounds were also found to stimulate the basal ATPase activity of the transporter. nih.gov Furthermore, certain indole derivatives have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, suggesting a broader role in overcoming resistance mechanisms. nih.govresearchgate.net

The indole scaffold is a valuable structural motif in the development of new antimicrobial agents. researchgate.neteurekaselect.com Derivatives of indole have demonstrated significant activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains. nih.govasm.org

The antibacterial activity of indole derivatives has been investigated against both Gram-positive and Gram-negative bacteria. acs.orgjddtonline.info For example, novel indole derivatives containing pyridinium (B92312) moieties exhibited excellent antibacterial activity against the phytopathogenic bacteria Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). acs.org Some indole derivatives have also shown synergistic effects when combined with conventional antibiotics against extensively drug-resistant Acinetobacter baumannii. asm.org

In the realm of antifungal research, indole derivatives have shown promise against various fungal pathogens. researchgate.nettsijournals.combohrium.comnih.gov Indole-linked triazole derivatives displayed excellent antifungal activities against Candida albicans and Candida krusei. nih.gov Similarly, a series of indole Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) scaffold showed significant inhibition against several plant pathogenic fungi, with compound 2j exhibiting the highest inhibition rates. nih.gov Another study found that indole derivatives 2, 5, 8, and 9 exhibited broad-spectrum antifungal activities against seven phytopathogenic fungi, with some showing more potent activity than the commercial fungicide hymexazole. researchgate.net

Table 3: Antimicrobial Activity of Indole Derivatives

Compound Type Target Organism(s) Observed Effect Reference
Indole-pyridinium derivatives Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc) Excellent antibacterial activity acs.org
Indole-triazole derivatives Candida albicans, Candida krusei Excellent antifungal activity nih.gov
Indole Schiff base (Compound 2j) Fusarium graminearum, Fusarium oxysporum, Fusarium moniliforme, Phytophthora parasitica var. nicotianae High antifungal inhibition rates nih.gov
Indole derivatives 2, 5, 8, and 9 Various phytopathogenic fungi Broad-spectrum antifungal activity researchgate.net

Antimicrobial Activities (Antibacterial and Antifungal)

Activity against Drug-Resistant Strains

While specific studies focusing solely on 7-methoxyindoline hydrochloride derivatives against drug-resistant strains are not extensively detailed in the provided search results, the broader class of indole derivatives has shown promise in this area. The indole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial effects. The emergence of drug-resistant bacteria and fungi has spurred research into novel antimicrobial agents, and indole-containing compounds represent a promising avenue of investigation. The mechanisms by which indole derivatives exert their antimicrobial effects can vary, including disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymatic pathways. Further research is needed to specifically elucidate the efficacy and mechanisms of this compound derivatives against clinically relevant drug-resistant microbial strains.

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory and analgesic potential of derivatives related to 7-methoxyindoline. For instance, a study on synthetic indole derivatives identified compounds with significant anti-inflammatory, analgesic, and antipyretic effects. nih.gov In this research, two specific derivatives, N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine and N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine, were selected for further investigation due to their promising activity. nih.gov

Another study focused on a structurally related compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which demonstrated pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.orgresearchgate.net This compound was found to have an anti-inflammatory effect 3.3 times greater than the standard drug, diclofenac (B195802) sodium, in a model of formalin-induced arthritis in rats. biomedpharmajournal.orgresearchgate.net The analgesic effects were observed in both thermal and chemical pain models. researchgate.net These findings suggest that the core structure, which shares similarities with 7-methoxyindoline, is a promising scaffold for the development of new non-narcotic analgesics. biomedpharmajournal.orgresearchgate.net The anti-inflammatory action of such compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins (B1171923) involved in inflammation. researchgate.net

CompoundActivityModelKey FindingReference
N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimineAnti-inflammatory, Analgesic, AntipyreticAlbino miceDemonstrated desired therapeutic effects. nih.gov
N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimineAnti-inflammatory, Analgesic, AntipyreticAlbino miceDemonstrated desired therapeutic effects. nih.gov
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideAnti-inflammatory, AnalgesicFormalin-induced arthritis in rats, thermal and chemical pain modelsShowed an anti-inflammatory effect 3.3 times greater than diclofenac sodium. biomedpharmajournal.orgresearchgate.net

Neuropharmacological Applications

The neuropharmacological potential of this compound derivatives is an area of active research, with a particular focus on their interaction with serotonin (B10506) receptors and their role in modulating carbonic anhydrase activity.

Derivatives of 7-methoxyindoline are being investigated for their ability to modulate serotonin receptors, particularly the 5-HT7 receptor. The 5-HT7 receptor is implicated in a variety of physiological and pathological processes, including mood regulation, cognitive function, and pain. mdpi.comnih.gov Both agonists and antagonists of the 5-HT7 receptor are being explored for their therapeutic potential. For example, the mood-stabilizing antipsychotic lurasidone (B1662784) and the antidepressant vortioxetine (B1682262) both exhibit a high binding affinity for the 5-HT7 receptor. mdpi.comnih.gov Inhibition of the 5-HT7 receptor is thought to contribute to the improvement of cognition in patients with schizophrenia and mood disorders. mdpi.comnih.gov

The modulation of the 5-HT7 receptor by indole-based derivatives has significant implications for the treatment of neuropsychiatric disorders. Preclinical studies have demonstrated that the 5-HT7 receptor plays a crucial role in mood regulation, memory processing, and cognition. mdpi.com Activation of the 5-HT7 receptor can promote the formation of dendritic spines and increase the number of synapses, suggesting a role in synaptic plasticity and neuronal connectivity. mdpi.com Conversely, inhibition of the 5-HT7 receptor has been shown to ameliorate dysfunction in inter-neuronal transmission. mdpi.comnih.gov This dual role suggests that both activation and inhibition of the 5-HT7 receptor could be viable therapeutic strategies depending on the specific neurological condition.

Recent research has explored the role of indole-based derivatives as carbonic anhydrase (CA) activators for the potential treatment of central nervous system (CNS) disorders. CAs are enzymes that play a critical role in pH homeostasis and neuronal signaling in the brain. nih.gov Activation of certain CA isoforms, particularly the brain-associated hCA VII, is being investigated as a novel approach for conditions like Alzheimer's disease and age-related cognitive decline. nih.govnih.gov A study on three series of indole-based derivatives identified several effective micromolar activators with promising selectivity for the hCA VII isoform. nih.gov One of the potent activators was found to be non-cytotoxic and capable of increasing the release of brain-derived neurotrophic factor (BDNF) from human microglial cells, highlighting its therapeutic potential for CNS-related disorders. nih.gov

TargetCompound TypePotential ApplicationMechanism of ActionReference
5-HT7 ReceptorIndole-based derivatives (agonists/antagonists)Mood disorders, Schizophrenia, Cognitive enhancementModulation of serotonergic neurotransmission, synaptic plasticity. mdpi.comnih.gov
Carbonic Anhydrase (hCA VII)Indole-based derivatives (activators)Alzheimer's disease, CNS disordersEnhancement of neuronal signaling and release of neurotrophic factors. nih.gov

Anticonvulsant and Antihypertensive Properties

While the indole nucleus is a common scaffold in many biologically active compounds, including those with anticonvulsant and antihypertensive effects, specific research on this compound is limited. However, studies on related substituted indole and quinoline (B57606) derivatives provide insights into the potential activities of this compound class.

The pyrrolidine-2,5-dione ring, a pharmacophore found in many compounds active in the central nervous system, is particularly explored for its anticonvulsant properties. nih.gov Derivatives of this core structure have shown activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure models in mice. nih.gov Similarly, various quinazoline (B50416) derivatives have been investigated for anticonvulsant activity, with some showing efficacy in both MES and scPTZ tests. mdpi.com For instance, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives provided 100% protection against pentylenetetrazole (PTZ)-induced seizures in mice. mdpi.com Research on indole derivatives has also yielded compounds with encouraging anticonvulsant activity against both MES and scPTZ models. pharmacophorejournal.com Specifically, a series of 7-alkoxy-4,5-dihydro- nih.govchim.itnih.govtriazolo[4,3-a]quinoline-1(2H)-ones were synthesized and evaluated, with one benzyloxy derivative (compound 3f) showing a particularly high protective index against MES-induced seizures, greater than that of prototype drugs like phenytoin (B1677684) and phenobarbital. nih.gov

In the realm of antihypertensive research, derivatives of 6,7-dimethoxyquinazoline (B1622564) have been synthesized as potential alpha 1-adrenoceptor antagonists, with several showing good antihypertensive activity in spontaneously hypertensive rats. nih.gov The benzimidazole (B57391) core is another structure of interest, with its derivatives being investigated for their binding to the AT1 receptor to exert antihypertensive effects. ntnu.no The evaluation of 7-O-ethylfangchinoline, an alkaloid, demonstrated a long-lasting antihypertensive effect in several models of hypertensive rats. nih.gov Furthermore, a quinoline-appended chalcone (B49325) derivative has been shown to have a considerable antihypertensive effect through the inhibition of the Angiotensin-Converting Enzyme (ACE). rsc.org

Structure-Activity Relationship (SAR) Studies of 7-Methoxyindoline Derivatives

The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. Methoxy (B1213986) substituents, in particular, enhance the reactivity of the electron-rich indole nucleus. chim.it

Impact of Substitution Patterns on Biological Potency and Selectivity

The substitution pattern on the indole ring is a critical determinant of biological potency and selectivity. For instance, in a series of indolyl-pyridinyl-propenone anticancer agents, the position of the methoxy group dictates the mechanism of cell death. A 5-methoxy substitution leads to methuosis, while moving the methoxy group to the 6-position switches the activity to microtubule disruption. A 7-methoxy substitution on this scaffold results in moderate growth-inhibitory activity without inducing vacuolization.

For anticonvulsant quinazoline derivatives, substitutions on the phenyl ring attached to the quinazoline core lead to varied activity. mdpi.com The electronic nature and position of these substituents are key to modulating anticonvulsant effects. mdpi.com In a study of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as COX-2 inhibitors, steric and electrostatic interactions were found to be the primary drivers of the enzyme-ligand interaction. nih.gov

Conformational Analysis and its Influence on Bioactivity

Conformational analysis helps in understanding how the three-dimensional structure of a molecule influences its biological activity. For a series of tetracyclic oxindole (B195798) derivatives acting as α-glucosidase inhibitors, molecular docking studies revealed that specific hydrogen bonds between the inhibitor and amino acid residues (Thr681 and Arg676) are crucial for optimal binding. nih.gov The conformation of the molecule allows for these key interactions, which contribute significantly to the binding free energy. While specific conformational analyses for this compound are not detailed in the available literature, the principles from related compounds underscore the importance of the molecule's spatial arrangement for effective interaction with its biological target.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug design for predicting the activity of new compounds.

For a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives, a QSAR model demonstrated that COX-2 inhibitory activity is correlated with descriptors such as the sum of atomic polarizability (Apol), the number of hydrogen-bond donor groups (HBD), and the energy of the highest occupied molecular orbital (HOMO). nih.gov Another QSAR study on benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyltransferase inhibitors identified a model with two descriptors (minHBint4 and Wlambdal.unity) that showed robustness and good predictive power. eurjchem.com In the study of isoxazole (B147169) derivatives as Farnesoid X Receptor (FXR) agonists, 3D-QSAR models (CoMFA and CoMSIA) indicated that hydrophobicity and electronegativity at specific positions are crucial for agonistic activity. mdpi.com These examples highlight how QSAR can elucidate the key structural features required for a specific biological effect, guiding the design of more potent molecules.

Molecular Mechanisms of Action

The biological effects of 7-methoxyindoline and its derivatives are determined by their interactions with specific molecular targets.

Ligand-Receptor Interactions and Binding Affinities

7-methoxyindole (B1360046) has been identified as an agonist of the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov In reporter gene assays, 7-methoxyindole demonstrated 80% of the maximal efficacy relative to the potent AhR agonist, dioxin. nih.gov This interaction involves the binding of 7-methoxyindole to the AhR, which then leads to the nuclear translocation of the receptor and its binding to the promoter regions of target genes, such as CYP1A1. nih.gov

Molecular docking studies suggest that agonists and antagonists of the AhR likely share the same binding pocket but adopt unique binding modes. nih.gov The binding pocket of the human AhR is lined by specific amino acid residues, including His291, Phe295, Phe324, Gln383, Thr289, Leu353, Phe351, Met348, and Ser364. nih.gov Furthermore, modeling suggests that 7-methoxyindole can bind to this pocket simultaneously with other ligands, like 4-methylindole, leading to synergistic interactions. nih.gov The process of receptor-mediated endocytosis, which begins with ligand binding to specific receptors, is a crucial step for the therapeutic action of many drugs, influencing their internalization and intracellular trafficking. nih.gov

Interactive Data Tables

Table 1: Anticonvulsant Activity of Selected Quinoline Derivatives Data from a study on 7-alkoxy-4,5-dihydro- nih.govchim.itnih.govtriazolo[4,3-a]quinoline-1(2H)-ones.

CompoundAnti-MES ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
3f (7-benzyloxy derivative) 12.3547.544.5
Phenytoin --< 44.5
Phenobarbital --< 44.5
Carbamazepine --< 44.5
Valproate --< 44.5
Source: nih.gov

Table 2: AhR Agonist Activity of Methoxyindoles Relative efficacy compared to 5 nM dioxin.

CompoundRelative Efficacy (Emax %)
7-Methoxyindole 80
4-Methylindole 134
6-Methylindole 91
Source: nih.gov

Enzyme Inhibition Profiles (e.g., COX-1, COX-2, MAO, Cholinesterases)

Derivatives featuring the methoxy group have been a focal point of research for their potential to inhibit various key enzymes involved in physiological and pathological processes. Investigations have targeted cyclooxygenases (COX), monoamine oxidases (MAO), and cholinesterases.

Cyclooxygenase (COX) Inhibition: The cyclooxygenase enzymes, COX-1 and COX-2, are critical targets for anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and mediates inflammation and pain. nih.gov Consequently, the development of selective COX-2 inhibitors is a key strategy to create anti-inflammatory agents with fewer gastrointestinal side effects. nih.govnih.gov

In this context, a series of 7-methoxy indolizine (B1195054) analogues were designed and evaluated for their COX-2 inhibitory potential. nih.gov One promising compound from this series, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, demonstrated significant COX-2 inhibition with an IC50 value of 5.84 µM, which was more potent than the reference drug indomethacin (B1671933) (IC50 = 6.84 µM). nih.gov Molecular modeling suggested that hydrophobic interactions were the primary driver of this COX-2 inhibition. nih.gov

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase inhibitors are crucial for treating central nervous system disorders like depression and Parkinson's disease. nih.gov Research into tricyclic compounds has identified potent MAO inhibitors. nih.gov A study evaluating phenothiazine (B1677639) and related derivatives found that these compounds were generally specific inhibitors of MAO-A. nih.gov Notably, 2-chloro-7-methoxy-10H-phenothiazine emerged as a potent inhibitor of both MAO-A (IC50 = 0.576 µM) and MAO-B (IC50 = 1.34 µM). nih.gov The indole scaffold itself is also recognized as a privileged structure in the development of MAO-B inhibitors. mdpi.com

Cholinesterase (AChE and BChE) Inhibition: In the realm of Alzheimer's disease therapy, cholinesterase inhibitors play a vital role. Derivatives of 7-methoxytacrine (7-MEOTA), an analogue of tacrine, have been synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). nih.govnih.gov A series of 7-MEOTA-adamantylamine heterodimers, designed as dual binding site inhibitors, showed very good inhibitory activity against hBChE, making them selective inhibitors of this enzyme. nih.gov The most potent compound in this series, a thiourea (B124793) analogue (compound 14), exhibited IC50 values of 0.47 µM for hAChE and 0.11 µM for hBChE. nih.gov

Enzyme Inhibition Data for Methoxy-Substituted Heterocyclic Derivatives

Compound ClassSpecific DerivativeTarget EnzymeIC50 Value (µM)Reference
7-Methoxy IndolizineDiethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84 nih.gov
Phenothiazine2-chloro-7-methoxy-10H-phenothiazineMAO-A0.576 nih.gov
PhenothiazineMAO-B1.34
7-Methoxytacrine HeterodimerThiourea analogue 14hAChE0.47 nih.gov
hBChE0.11

Cellular Pathway Modulation

The biological effects of these derivatives often stem from their ability to modulate specific cellular signaling pathways.

One area of investigation is the enhancement of apoptosis (programmed cell death) in cancer cells. Methoxyflavone derivatives have been shown to sensitize human leukemic cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov This enhancement occurs through the modulation of both the death receptor pathway and the mitochondrial pathway. Specifically, compounds like 5-methoxyflavone (B191841) were found to up-regulate death receptors (DR4 and DR5) and down-regulate anti-apoptotic proteins such as cFLIP and Mcl-1. nih.gov This leads to the cleavage of Bid, up-regulation of BAX, and subsequent activation of caspase-8 and caspase-3, key executioners of apoptosis. nih.gov

Furthermore, there is a mechanistic link between the inhibition of certain enzymes and the modulation of cellular pathways. For instance, the inhibition of COX-2 has been found to constrain the activity of indoleamine 2,3-dioxygenase 1 (IDO1) in acute myeloid leukaemia (AML) cells. mdpi.com IFN-γ can up-regulate both COX-2 and IDO1 in AML cells. mdpi.com The use of a preferential COX-2 inhibitor almost completely abrogated the release of kynurenine, the product of IDO1 activity, demonstrating a regulatory crosstalk between the COX-2 and IDO1 pathways. mdpi.com

The anti-inflammatory effects of MAO inhibitors are also linked to cellular pathway modulation. These inhibitors decrease the production of reactive end products like hydrogen peroxide and increase the levels of catecholamines, both of which can regulate inflammatory responses. nih.gov

Preclinical Research and Development

In Vitro Efficacy and Selectivity Studies

Preclinical evaluation begins with in vitro studies to determine the efficacy and selectivity of new compounds. The enzyme inhibition data presented in section 3.3.2 serves as a primary example of such studies.

For instance, the evaluation of 7-methoxy indolizine analogues revealed not only their efficacy in inhibiting COX-2 but also provided a basis for comparing their potency to existing drugs like indomethacin. nih.gov The finding that diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate was more potent than indomethacin highlights its potential as a lead compound. nih.gov

Selectivity is a critical parameter, particularly for COX and MAO inhibitors. Research on 7-MEOTA-adamantylamine heterodimers demonstrated that these derivatives were more selective inhibitors of hBChE over hAChE. nih.gov Similarly, studies of indole-based compounds have led to the discovery of highly selective MAO-B inhibitors, with some showing remarkable selectivity indices (SI > 3000) compared to the modest selectivity of the established drug rasagiline (B1678815) (SI > 50). mdpi.com This high selectivity is crucial for minimizing off-target effects.

In vitro studies also extend to cellular models. The ability of methoxyflavone derivatives to enhance TRAIL-induced apoptosis was demonstrated in human leukemic MOLT-4 cells. nih.gov In another example, a quinoline derivative named Hydraqui showed significant activity against the amastigote form of Leishmania amazonensis in infected macrophages. nih.gov

Summary of In Vitro Efficacy and Selectivity

Compound ClassTargetKey FindingReference
7-Methoxy IndolizineCOX-2Showed higher potency (IC50 = 5.84 µM) than indomethacin (IC50 = 6.84 µM). nih.gov
7-Methoxytacrine HeterodimerCholinesterasesExhibited high selectivity for hBChE (IC50 = 0.11 µM) over hAChE (IC50 = 0.47 µM). nih.gov
MethoxyflavoneApoptosis PathwaysEnhanced TRAIL-induced apoptosis in human leukemic MOLT-4 cells. nih.gov
Quinoline Derivative (Hydraqui)Leishmania amazonensisDemonstrated significant anti-amastigote activity. nih.gov

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, compounds are advanced to in vivo studies using animal models of disease to assess their efficacy in a whole-organism context.

A 7-azaindole (B17877) derivative developed as an Orai channel inhibitor was tested in a preclinical model of allergen-induced asthma. nih.gov The compound demonstrated efficacy by inhibiting the number of eosinophils in the bronchoalveolar lavage fluid (BALF), a key marker of allergic inflammation. nih.gov

In the field of infectious diseases, the quinoline derivative Hydraqui was evaluated in a murine model of cutaneous leishmaniasis caused by Leishmania amazonensis. nih.gov Mice treated with Hydraqui showed a significant reduction in both lesion size (48.3% reduction) and parasitic load (93.8% reduction), indicating high efficacy against the infection. nih.gov

These in vivo studies are essential for validating the therapeutic potential of new derivatives and provide the necessary evidence to support further development toward clinical applications.

Advanced Analytical and Computational Methodologies in Research

Spectroscopic and Chromatographic Characterization in Research

Spectroscopic and chromatographic methods are indispensable tools for the detailed characterization of 7-Methoxyindoline hydrochloride. These techniques provide a comprehensive profile of the molecule, from its atomic connectivity to its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. This method involves ionizing the compound and then measuring the mass-to-charge ratio of the resulting ions. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For the related compound 7-methoxy-1H-indole, the exact mass is reported as 147.068413911 Da. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. The way the molecule breaks apart upon ionization can help to identify its constituent parts and their connectivity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its quantitative analysis in various matrices. nih.govijpsjournal.com This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. sigmaaldrich.comresearchgate.net

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govresearchgate.net The purity of the compound is assessed by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification. Method development in HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve the best separation and sensitivity. nih.govijpsjournal.com

Table 1: Representative HPLC Method Parameters

ParameterTypical Value/Condition
Column C18 (e.g., 250x4.6mm, 5µm) researchgate.net
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) sigmaaldrich.comresearchgate.netresearchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV spectrophotometry at a specific wavelength (e.g., 240 nm) researchgate.net
Temperature Ambient or controlled

This table presents a generalized set of HPLC parameters and may need to be optimized for the specific analysis of this compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used to monitor the progress of chemical reactions involved in the synthesis of this compound. rochester.edu It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product.

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). rochester.edu The plate is then developed in a chamber containing a suitable mobile phase. The different components of the mixture travel up the plate at different rates, resulting in their separation. By comparing the retardation factor (Rf) values of the spots with those of known standards, the progress of the reaction can be effectively monitored. rochester.edu The use of a "cospot," where the reaction mixture is spotted on top of the starting material, can help to resolve compounds with similar Rf values. rochester.edu

Computational Chemistry and Cheminformatics

Computational chemistry and cheminformatics are increasingly vital in modern drug discovery and development, providing insights into the behavior and interactions of molecules like this compound at an atomic level.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a derivative of 7-methoxyindoline, and its biological target, typically a protein. nih.govmdpi.comnih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.net This method helps in understanding the binding mode and affinity of the ligand. For example, studies on related 7-azaindole (B17877) derivatives have shown that they can bind to the active sites of proteins, forming key interactions like hydrogen bonds and pi-pi stacking with specific amino acid residues. nih.govnih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. mdpi.comresearchgate.netresearchgate.net These simulations can reveal the stability of the binding pose predicted by docking and highlight conformational changes in both the ligand and the protein upon binding. nih.gov For instance, MD simulations have been used to show how the binding of a ligand can alter the structural dynamics of a protein, potentially affecting its function. nih.gov

Table 2: Key Concepts in Molecular Docking and Dynamics Simulations

ConceptDescription
Binding Affinity The strength of the interaction between the ligand and its target, often expressed as a binding energy (e.g., in kcal/mol). nih.gov
Binding Pose The specific orientation and conformation of the ligand within the binding site of the target protein.
Hydrogen Bonds A type of non-covalent interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen, crucial for stabilizing ligand-protein complexes. nih.gov
Pi-Pi Stacking An attractive, non-covalent interaction between aromatic rings, often observed in ligand-protein binding. nih.gov
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules, used in MD simulations to assess the stability of the system.

These computational approaches are instrumental in the rational design of new and more potent derivatives of this compound by providing a detailed understanding of their structure-activity relationships.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. nih.govdergipark.org.tr These models serve as 3D queries for virtual screening, a process that rapidly searches large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to be active. ijper.orgmdpi.comnih.gov The process involves identifying key interactions such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, which are critical for molecular recognition at a receptor's binding site. mdpi.com

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods derive a pharmacophore from a set of known active molecules, while structure-based methods generate it from the known 3D structure of the biological target, often a protein-ligand complex. dergipark.org.trmdpi.com By combining these computational techniques with methods like molecular docking, researchers can significantly refine the search for novel therapeutic agents. nih.govijper.org This approach has been successfully applied to identify potential inhibitors for various targets, including those involving indole (B1671886) and quinazoline (B50416) derivatives. nih.govderpharmachemica.combenthamscience.com

A literature search did not yield specific studies where pharmacophore models have been developed for or virtual screening has been conducted using this compound as a query or target.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and properties of molecules. researchgate.net These calculations provide insights into molecular geometry, vibrational frequencies, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap often suggests higher reactivity. nih.gov

DFT studies can also generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and are useful for predicting how a molecule will interact with biological macromolecules. nih.gov Such computational analyses are frequently employed to understand the structure-activity relationships of pharmacologically important compounds, including various heterocyclic structures. researchgate.netnih.gov

Specific DFT studies focusing on the electronic properties of this compound are not available in the reviewed scientific literature.

Prediction of ADME/Tox Profiles

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical step in early-stage drug discovery, aimed at identifying compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.govmdpi.com In silico models, which use a compound's structure to predict these properties, are widely integrated into the research pipeline. nih.govbenthamscience.com These models can forecast a wide range of parameters, including gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, interaction with metabolic enzymes like cytochrome P450s, and potential hepatotoxicity. researchgate.net

Modern predictive models often leverage machine learning algorithms and large datasets of experimentally determined properties to enhance their accuracy. mdpi.com The predictions help in prioritizing lead candidates for further experimental testing. nih.govresearchgate.net

While computational tools for ADME/Tox prediction are widely available, a specific, published ADME/Tox profile for this compound has not been identified. An illustrative table of parameters that would be evaluated in such a study is provided below.

Table 1: Illustrative ADME/Tox Profile Parameters This table represents typical parameters assessed in an in silico ADME/Tox screen. Specific data for this compound is not available in the public literature.

Parameter Description Predicted Value for this compound
Human Intestinal Absorption Percentage of the compound absorbed through the human gut. Data not available
Blood-Brain Barrier (BBB) Penetration Ability of the compound to cross the BBB and enter the central nervous system. Data not available
CYP450 2D6 Inhibition Potential to inhibit the cytochrome P450 2D6 enzyme, a key pathway for drug metabolism. Data not available
Hepatotoxicity Likelihood of the compound causing drug-induced liver injury. Data not available
Plasma Protein Binding The extent to which the compound binds to proteins in blood plasma. Data not available
Drug-likeness Score A qualitative assessment of the compound's potential to be a drug candidate based on its structure. Data not available

Metabolite Profiling and Identification Studies

Metabolite profiling is the process of identifying the products formed when a drug is processed (metabolized) by the body. This is essential for understanding a compound's efficacy, duration of action, and potential for toxicity, as metabolites can be more, less, or differently active than the parent drug. pitt.edu

In Vitro and In Vivo Metabolism Studies

Metabolism studies are typically conducted using both in vitro (laboratory) and in vivo (living organism) models. nih.govspringermedicine.com In vitro systems, such as human liver microsomes (HLMs) or hepatocytes, provide a controlled environment to study metabolic pathways and identify the enzymes involved, primarily cytochrome P450 (CYP) enzymes. nih.govnih.govnih.gov These studies can determine the metabolic stability of a compound. nih.gov In vivo studies, often conducted in animal models like rats, provide a more complete picture of a drug's pharmacokinetics and metabolic fate within a whole organism. springermedicine.comresearchgate.net For example, studies on the kratom alkaloid 7-hydroxymitragynine (B600473) have used both in vitro and in vivo approaches to characterize its rapid absorption and low oral bioavailability. springermedicine.com

No specific in vitro or in vivo metabolism studies for this compound were found in the scientific literature. However, the parent indole compound, 7-methoxyindole (B1360046), is known to interact with cytochrome P450 enzymes. medchemexpress.com

Identification of Phase I and Phase II Metabolites

Drug metabolism is broadly categorized into Phase I and Phase II reactions. nih.gov

Phase I reactions typically involve oxidation, reduction, or hydrolysis, which introduce or expose polar functional groups on the parent molecule. nih.gov These reactions are primarily catalyzed by the cytochrome P450 (P450) superfamily of enzymes. nih.gov For indole-containing structures, common Phase I metabolic transformations include hydroxylation of the aromatic ring or demethylation of a methoxy (B1213986) group. nih.govresearchgate.net

Phase II reactions , or conjugation reactions, involve the attachment of endogenous polar molecules to the parent drug or its Phase I metabolites. nih.govyoutube.com This process makes the compound more water-soluble and easier to excrete. researchgate.net Common Phase II conjugations include glucuronidation (addition of glucuronic acid), sulfation (addition of a sulfate (B86663) group), and glutathione (B108866) conjugation. researchgate.netdrughunter.com

While specific metabolites of this compound have not been documented, the table below outlines the expected classes of metabolites based on the general metabolism of related structures.

Table 2: Potential Phase I and Phase II Metabolites This table lists hypothetical metabolites of this compound based on common metabolic pathways for indole derivatives. No specific experimental data is available.

Metabolic Phase Reaction Type Potential Metabolite
Phase I O-demethylation 7-Hydroxyindoline
Phase I Aromatic Hydroxylation Methoxy-hydroxy-indoline isomer
Phase II Glucuronidation 7-Hydroxyindoline-glucuronide
Phase II Sulfation 7-Hydroxyindoline-sulfate

High-Resolution Mass Spectrometry and Metabolomics-Based Approaches

High-resolution mass spectrometry (HRMS) is a critical analytical technique for identifying and structurally elucidating drug metabolites. nih.govwiley.com Instruments like Quadrupole Time-of-Flight (QqTOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, which allow for the determination of the elemental composition of both the parent drug and its metabolites. nih.govlcms.cz When coupled with liquid chromatography (LC), HRMS enables the separation and detection of metabolites from complex biological matrices like plasma or urine. lcms.czscispace.com

Metabolomics approaches use HRMS to capture a global snapshot of all detectable small molecules in a biological sample. nih.govnih.gov This untargeted analysis can reveal comprehensive changes in metabolic pathways after exposure to a compound, offering insights into its mechanism of action and potential off-target effects. nih.govmdpi.com

There are no published studies that have applied HRMS or metabolomics-based approaches to specifically profile the metabolites of this compound.

Research into this compound Metabolism Lacks Isotope Tracing Studies

Despite the critical role of understanding a compound's metabolic fate in drug discovery and development, detailed research elucidating the metabolic pathways of this compound, particularly through advanced techniques like isotope tracing, remains conspicuously absent from publicly available scientific literature.

While isotope tracing is a powerful methodology for mapping the biotransformation of chemical compounds within a biological system, no specific studies applying this technique to this compound could be identified. This analytical method involves labeling the compound with a stable or radioactive isotope and tracking its journey and transformation into various metabolites. Such studies provide invaluable, quantitative insights into metabolic rates and the precise structural changes a molecule undergoes.

In contrast, studies on other indole-containing compounds, such as the kratom alkaloid mitragynine (B136389) and its metabolite 7-hydroxymitragynine, have utilized various analytical methods to investigate their extensive metabolism. These studies have identified key metabolic routes, including O-demethylation and oxidation, and have characterized the enzymes involved, such as CYP3A4 and CYP2D6. However, these findings cannot be extrapolated to this compound due to structural differences that can significantly alter metabolic outcomes.

The absence of dedicated metabolic studies, especially those employing sophisticated techniques like isotope tracing, represents a significant knowledge gap. Elucidating the metabolic pathways of this compound is essential for a comprehensive understanding of its pharmacological and toxicological profile. Such research would be crucial for any potential therapeutic development and for ensuring its safe use.

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